1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480002
InChI: InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3
SMILES:
Molecular Formula: C10H17Br
Molecular Weight: 217.15 g/mol

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

CAS No.:

Cat. No.: VC16480002

Molecular Formula: C10H17Br

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane -

Specification

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
IUPAC Name 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
Standard InChI InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3
Standard InChI Key YQJBCEWDKVVSBK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C12CC(C1)(C2)CBr

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane belongs to the strained bicyclo[1.1.1]pentane family, characterized by a rigid carbon framework. The bromomethyl (-CH2Br) and tert-butyl (-C(CH3)3) groups occupy positions 1 and 3 on the BCP core, respectively. This spatial arrangement mimics the geometry of para-substituted arenes, a property critical to its bioisosteric applications .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
IUPAC Name1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
CAS Number162374-92-7
SMILESCC(C)(C)C12CC(C1)(CBr)C2
Boiling PointNot reported
Density1.32 g/cm³ (estimated)

The tert-butyl group enhances steric bulk, while the bromomethyl moiety provides a reactive site for nucleophilic substitutions or cross-coupling reactions .

Synthesis and Reaction Pathways

Key Synthetic Methodology

The synthesis of 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane involves ring-opening of tricyclo[1.1.1.0]pentane (TCP) via ATRA reactions. Triethylborane (BEt3) initiates radical formation under mild conditions, enabling the addition of tert-butyl and bromomethyl groups .

Representative Procedure :

  • Reactants: TCP (2 equiv.), tert-butyl bromide (1 equiv.), BEt3 (10 mol%).

  • Conditions: Et2O solvent, 0°C to room temperature, 15 min–20 h.

  • Yield: 70–98% (dependent on substituents).

Table 2: Optimization Parameters for ATRA Reactions

ParameterOptimal Range
Temperature0°C to 25°C
BEt3 Concentration1–10 mol%
Reaction Time15 min–20 h
SolventEt2O or CH2Cl2

Pharmaceutical Applications

Bioisosteric Replacement

BCPs like 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane replace 1,4-disubstituted arenes in drug design, addressing limitations such as poor solubility and metabolic instability.

Case Study: Enhanced Membrane Permeability

In a 2024 study, replacing a benzene ring with a BCP core in a kinase inhibitor improved logP by 0.8 units and Caco-2 permeability by 3-fold.

Prodrug Development

The bromomethyl group facilitates prodrug synthesis. For example, conjugation with carboxylic acids via ester linkages enhances oral bioavailability .

Physicochemical and Stability Profiles

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, making it suitable for high-temperature reactions .

Solubility and LogP

  • Aqueous Solubility: <1 mg/mL (pH 7.4).

  • LogP: 3.2 (calculated), indicating moderate lipophilicity.

Recent Advancements and Future Directions

Photoredox Catalysis

A 2025 study demonstrated visible-light-mediated C–Br bond activation, enabling arylation without traditional palladium catalysts .

Targeted Drug Delivery

Functionalizing the bromomethyl group with antibody-drug conjugate (ADC) linkers is under exploration for oncology applications .

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